molecular formula C18H19N3O2S B5596329 3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide

3-isopropyl-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-5-isoxazolecarboxamide

Cat. No. B5596329
M. Wt: 341.4 g/mol
InChI Key: SCZMBYXOTQQENP-UHFFFAOYSA-N
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Description

The compound appears to be a specialized molecule, potentially relevant in the fields of medicinal chemistry, organic synthesis, and material science. While specific studies directly addressing this compound were not found, insights can be drawn from research on similar isoxazole and thiazole derivatives, highlighting their significance in various applications due to their diverse biological activities and functional properties.

Synthesis Analysis

The synthesis of isoxazole carboxamides and thiazole derivatives often involves multi-step chemical processes, including cycloaddition reactions, functional group transformations, and nucleophilic substitutions. For example, the one-pot synthesis of 3-methylisoxazole-5-carboxamides has been reported, showcasing the versatility of isoxazole scaffolds in organic synthesis (Martins et al., 2002).

Molecular Structure Analysis

Isoxazole and thiazole derivatives exhibit interesting molecular geometries and electronic properties. Studies involving X-ray crystallography have provided detailed insights into their molecular structures, revealing planar conformations, and specific geometric parameters critical for their chemical behavior and biological activities (Smith et al., 1991).

Chemical Reactions and Properties

Isoxazole and thiazole compounds participate in various chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by their electronic structure and functional group positioning. Their reactivity is often exploited in the synthesis of complex molecules and in the modification of pharmaceutical agents (Kumar et al., 2013).

Physical Properties Analysis

The physical properties of isoxazole and thiazole derivatives, such as melting points, solubility, and crystalline structure, are important for their application in drug design and material science. These characteristics are determined by their molecular structure and functional groups, affecting their stability, bioavailability, and interaction with biological targets (Shahidha et al., 2014).

Chemical Properties Analysis

The chemical properties of isoxazole and thiazole compounds, including acidity, basicity, and reactivity towards various reagents, are critical for their chemical and biological functionalities. These properties are influenced by the electronic distribution within the molecule and the presence of electron-donating or electron-withdrawing groups, impacting their interaction with biological targets and their overall biological activities (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-12(2)15-9-16(23-20-15)18(22)21(3)10-14-11-24-17(19-14)13-7-5-4-6-8-13/h4-9,11-12H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZMBYXOTQQENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=C1)C(=O)N(C)CC2=CSC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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